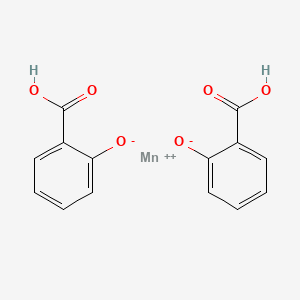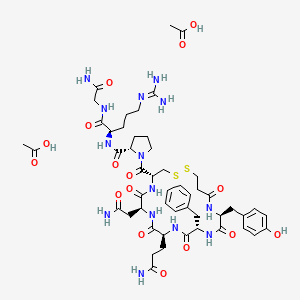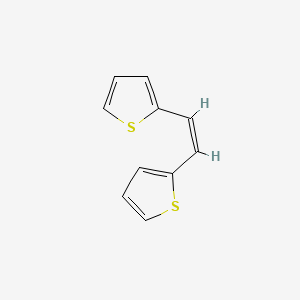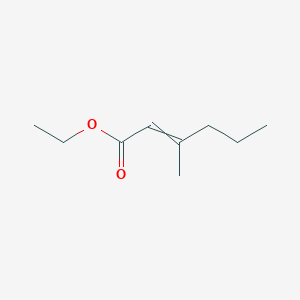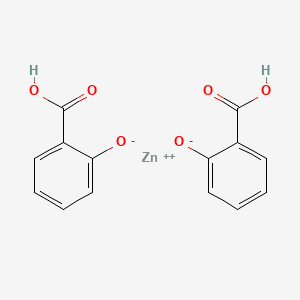
Dihydrocurcumin Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydrocurcumin Glucuronide is a metabolite derived from curcumin, the principal curcuminoid found in turmeric. This compound is formed through the reduction of curcumin followed by glucuronidation, a process that enhances its solubility and excretion. This compound is of significant interest due to its potential therapeutic properties and its role in the metabolism of curcumin.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dihydrocurcumin Glucuronide typically involves two main steps:
Reduction of Curcumin: Curcumin undergoes reduction to form dihydrocurcumin. This reduction can be achieved using hydrogenation or chemical reducing agents such as sodium borohydride.
Glucuronidation: Dihydrocurcumin is then subjected to glucuronidation, a process catalyzed by the enzyme UDP-glucuronosyltransferase. This reaction attaches a glucuronic acid moiety to dihydrocurcumin, forming this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis of curcumin, followed by its reduction and enzymatic glucuronidation. The process is optimized for high yield and purity, often employing bioreactors for the enzymatic step to ensure efficient glucuronidation.
Types of Reactions:
Oxidation: this compound can undergo oxidation, although it is more stable compared to its precursor, curcumin.
Reduction: The compound itself is a product of the reduction of curcumin.
Substitution: It can participate in substitution reactions, particularly involving the glucuronic acid moiety.
Common Reagents and Conditions:
Oxidation: Mild oxidizing agents can be used to study the oxidative stability of this compound.
Reduction: Sodium borohydride or hydrogenation catalysts are used for the reduction of curcumin.
Substitution: Enzymatic conditions involving UDP-glucuronosyltransferase are used for glucuronidation.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Dihydrocurcumin (precursor).
Substitution: Various glucuronide conjugates depending on the substituent.
Wissenschaftliche Forschungsanwendungen
Dihydrocurcumin Glucuronide has a wide range of applications in scientific research:
Chemistry: It is used to study the metabolic pathways of curcumin and its derivatives.
Biology: The compound is investigated for its role in cellular processes and its bioavailability.
Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: It is explored for use in nutraceuticals and functional foods due to its enhanced solubility and stability compared to curcumin.
Wirkmechanismus
The mechanism of action of Dihydrocurcumin Glucuronide involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: The compound inhibits pro-inflammatory cytokines and enzymes.
Cellular Pathways: It modulates signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Curcumin: The parent compound, known for its wide range of biological activities.
Tetrahydrocurcumin: Another reduced form of curcumin with enhanced stability.
Hexahydrocurcumin: A further reduced derivative with similar properties.
Curcumin Glucuronide: The glucuronidated form of curcumin.
Uniqueness: Dihydrocurcumin Glucuronide is unique due to its combination of reduction and glucuronidation, which enhances its solubility and bioavailability. This makes it a promising candidate for therapeutic applications where curcumin’s poor solubility and stability are limiting factors.
Eigenschaften
CAS-Nummer |
227466-73-1 |
|---|---|
Molekularformel |
C27H30O12 |
Molekulargewicht |
546.5 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(E)-7-(4-hydroxy-3-methoxyphenyl)-3,5-dioxohept-6-enyl]-2-methoxyphenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C27H30O12/c1-36-20-11-14(5-9-18(20)30)3-7-16(28)13-17(29)8-4-15-6-10-19(21(12-15)37-2)38-27-24(33)22(31)23(32)25(39-27)26(34)35/h3,5-7,9-12,22-25,27,30-33H,4,8,13H2,1-2H3,(H,34,35)/b7-3+/t22-,23-,24+,25-,27+/m0/s1 |
InChI-Schlüssel |
SONVQAIDTCRXLU-YJYJCBIMSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)CCC(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)CCC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OC)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Synonyme |
4-[(1E)-7-(4-Hydroxy-3-methoxyphenyl)-3,5-dioxo-1-hepten-1-yl]-2-methoxyphenyl β-D-Glucopyranosiduronic Acid; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


